molecular formula C9H17NO4 B13706740 1(Ethoxycarbonyl) butyl methyl carbamic acid CAS No. 1396965-17-5

1(Ethoxycarbonyl) butyl methyl carbamic acid

Cat. No.: B13706740
CAS No.: 1396965-17-5
M. Wt: 203.24 g/mol
InChI Key: JTLMGOVANMETQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(Ethoxycarbonyl) butyl methyl carbamic acid typically involves the esterification of butyl methyl carbamic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at a moderate temperature to ensure the esterification process proceeds efficiently.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

    Solvent: The reaction is often conducted in an organic solvent like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1(Ethoxycarbonyl) butyl methyl carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carbamic acids depending on the nucleophile used.

Scientific Research Applications

1(Ethoxycarbonyl) butyl methyl carbamic acid is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. The compound’s ability to modify proteins makes it valuable in understanding protein interactions and mechanisms.

Mechanism of Action

The mechanism of action of 1(Ethoxycarbonyl) butyl methyl carbamic acid involves its interaction with proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These modifications can affect protein activity, stability, and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-carboxy-N-methylvalinate
  • Ethyl N-carboxy-N-methylisoleucinate
  • Ethyl N-carboxy-N-methylleucinate

Uniqueness

1(Ethoxycarbonyl) butyl methyl carbamic acid is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ethoxycarbonyl group provides a reactive site for covalent bonding with proteins, making it a valuable tool in proteomics research.

Properties

CAS No.

1396965-17-5

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(1-ethoxy-1-oxopentan-2-yl)-methylcarbamic acid

InChI

InChI=1S/C9H17NO4/c1-4-6-7(8(11)14-5-2)10(3)9(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

JTLMGOVANMETQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N(C)C(=O)O

Origin of Product

United States

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